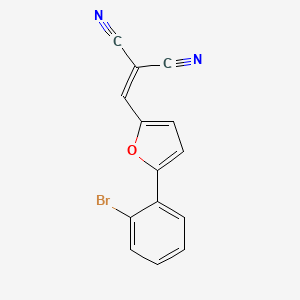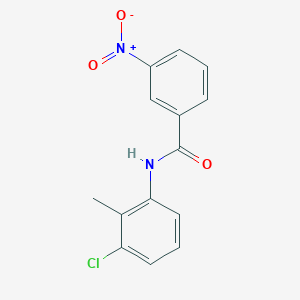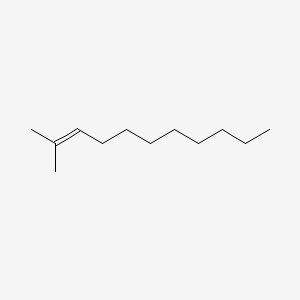
Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate is an organic compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their rapid polymerization in the presence of moisture, making them useful as adhesives. The presence of the 5-bromo-2-furyl group in this compound adds unique chemical properties that can be exploited in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate typically involves the reaction of ethyl cyanoacetate with 5-bromo-2-furaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification steps. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of 5-bromo-2-furanone derivatives.
Reduction: Formation of ethyl 3-(5-amino-2-furyl)-2-cyanoacrylate.
Substitution: Formation of ethyl 3-(5-substituted-2-furyl)-2-cyanoacrylate derivatives.
科学的研究の応用
Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a precursor for various functionalized materials.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its adhesive properties in medical applications, such as tissue adhesives and wound closure.
Industry: Utilized in the production of specialty adhesives and coatings.
作用機序
The mechanism of action of Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate primarily involves its rapid polymerization in the presence of moisture. The cyanoacrylate group undergoes anionic polymerization, leading to the formation of long polymer chains. This property is exploited in adhesive applications where quick bonding is required. The molecular targets and pathways involved in its bioactivity are still under investigation, but it is believed to interact with cellular proteins and enzymes, affecting their function .
類似化合物との比較
Similar Compounds
Ethyl 2-cyanoacrylate: A simpler cyanoacrylate without the 5-bromo-2-furyl group.
Methyl 2-cyanoacrylate: Another common cyanoacrylate used in adhesives.
Ethyl 3-(5-nitro-2-furyl)-2-cyanoacrylate: A similar compound with a nitro group instead of a bromo group.
Uniqueness
Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate is unique due to the presence of the 5-bromo-2-furyl group, which imparts distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for specialized applications in research and industry .
特性
CAS番号 |
85460-04-4 |
|---|---|
分子式 |
C10H8BrNO3 |
分子量 |
270.08 g/mol |
IUPAC名 |
ethyl (E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C10H8BrNO3/c1-2-14-10(13)7(6-12)5-8-3-4-9(11)15-8/h3-5H,2H2,1H3/b7-5+ |
InChIキー |
MZRQKTCUZZQCMY-FNORWQNLSA-N |
異性体SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)Br)/C#N |
正規SMILES |
CCOC(=O)C(=CC1=CC=C(O1)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]-](/img/structure/B11940365.png)




